molecular formula C21H27NO2 B245539 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol

1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol

カタログ番号 B245539
分子量: 325.4 g/mol
InChIキー: CDTHIWPUENVKLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol, also known as AZD-0548, is a novel chemical compound that has drawn the attention of researchers in the field of medicinal chemistry. It is a selective and potent inhibitor of the protein phosphatase 2A (PP2A), which is implicated in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. The aim of

科学的研究の応用

1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has been the subject of several scientific studies aimed at elucidating its mechanism of action and potential therapeutic applications. One of the key areas of research has been in the field of cancer, where PP2A is known to play a critical role in regulating cell growth and survival. 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer, both in vitro and in vivo. It has also been demonstrated to sensitize cancer cells to radiation therapy and chemotherapy.

作用機序

PP2A is a serine/threonine phosphatase that regulates the activity of various signaling pathways involved in cell proliferation, differentiation, and apoptosis. 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol binds to the catalytic subunit of PP2A, inhibiting its phosphatase activity and leading to the accumulation of phosphorylated substrates. This, in turn, results in the activation of downstream signaling pathways that promote cell death and inhibit cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has also been shown to have other biochemical and physiological effects. For example, it has been demonstrated to inhibit the replication of the hepatitis C virus, suggesting a potential role in the treatment of viral infections. It has also been shown to enhance the differentiation of human embryonic stem cells into neural progenitor cells, indicating a potential application in regenerative medicine.

実験室実験の利点と制限

One of the main advantages of 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol is its selectivity for PP2A, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a half-life of approximately 4 hours in rats. However, like all chemical compounds, 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has limitations for lab experiments. For example, it may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for research on 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol. One area of interest is in the development of combination therapies with other anti-cancer agents, such as radiation therapy and chemotherapy. Another area of research is in the optimization of the pharmacokinetic properties of 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol, with the aim of improving its efficacy and reducing potential side effects. Finally, there is potential for the use of 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol in other areas of medicine, such as viral infections and regenerative medicine.
Conclusion:
In conclusion, 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol is a novel chemical compound that has shown promise as a selective and potent inhibitor of PP2A. It has been the subject of several scientific studies aimed at elucidating its mechanism of action and potential therapeutic applications, particularly in the field of cancer. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol, indicating its potential as a valuable tool in the field of medicinal chemistry.

合成法

The synthesis of 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol was first reported in 2012 by the pharmaceutical company AstraZeneca. The method involves the condensation of 4-bromo-1-biphenylol with 2-aminoazepane in the presence of potassium carbonate and catalytic amounts of palladium acetate and triphenylphosphine. The resulting intermediate is then coupled with 3-bromo-1-(4-methoxyphenyl)propan-2-ol using the same reaction conditions to yield 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol.

特性

分子式

C21H27NO2

分子量

325.4 g/mol

IUPAC名

1-(azepan-1-yl)-3-(4-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C21H27NO2/c23-20(16-22-14-6-1-2-7-15-22)17-24-21-12-10-19(11-13-21)18-8-4-3-5-9-18/h3-5,8-13,20,23H,1-2,6-7,14-17H2

InChIキー

CDTHIWPUENVKLY-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O

正規SMILES

C1CCCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。